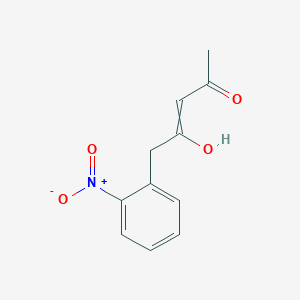
4-Hydroxy-5-(2-nitrophenyl)pent-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-5-(2-nitrophenyl)pent-3-en-2-one is an organic compound with a unique structure that includes both hydroxyl and nitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-(2-nitrophenyl)pent-3-en-2-one typically involves the reaction of 2-nitrobenzaldehyde with acetylacetone under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by an aldol reaction to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Hydroxy-5-(2-nitrophenyl)pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Products may include 4-oxo-5-(2-nitrophenyl)pent-3-en-2-one or 4-carboxy-5-(2-nitrophenyl)pent-3-en-2-one.
Reduction: The major product would be 4-hydroxy-5-(2-aminophenyl)pent-3-en-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Hydroxy-5-(2-nitrophenyl)pent-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Hydroxy-5-(2-nitrophenyl)pent-3-en-2-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can affect enzyme activity, protein function, and cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone
- 4-(4-nitrophenyl)but-3-en-2-one
- 4-(2-hydroxy-5-nitrophenyl)-3-buten-2-one
Uniqueness
4-Hydroxy-5-(2-nitrophenyl)pent-3-en-2-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
61417-43-4 |
|---|---|
分子式 |
C11H11NO4 |
分子量 |
221.21 g/mol |
IUPAC名 |
4-hydroxy-5-(2-nitrophenyl)pent-3-en-2-one |
InChI |
InChI=1S/C11H11NO4/c1-8(13)6-10(14)7-9-4-2-3-5-11(9)12(15)16/h2-6,14H,7H2,1H3 |
InChIキー |
IPDGYRKHINJUKQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C=C(CC1=CC=CC=C1[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


phosphanium thiocyanate](/img/structure/B14591053.png)
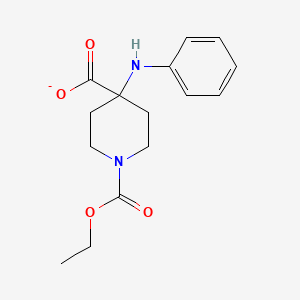
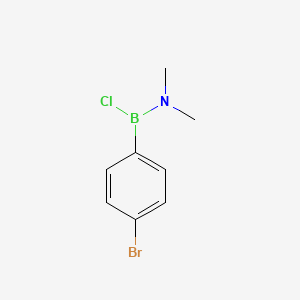
![Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14591078.png)
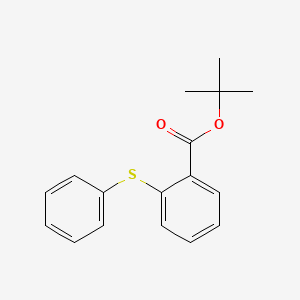



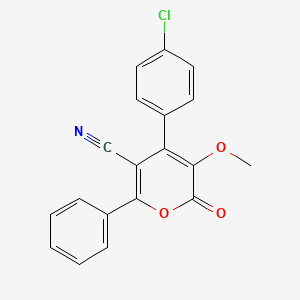
![1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B14591108.png)
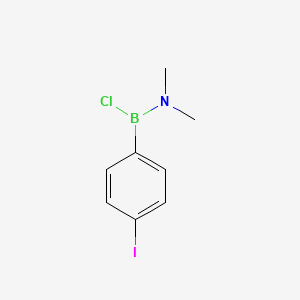
![N-tert-Butyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14591119.png)


